molecular formula C17H20NP B3068371 (R)-2-[(Diphenylphosphino)methyl]pyrrolidine CAS No. 428514-91-4

(R)-2-[(Diphenylphosphino)methyl]pyrrolidine

Cat. No.: B3068371
CAS No.: 428514-91-4
M. Wt: 269.32 g/mol
InChI Key: IWRBGJKCDORZHK-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-[(Diphenylphosphino)methyl]pyrrolidine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various chemical reactions, particularly in the field of asymmetric hydrogenation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-[(Diphenylphosphino)methyl]pyrrolidine typically involves the reaction of pyrrolidine with diphenylphosphine. The process can be carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. A common synthetic route includes:

    Formation of the Pyrrolidine Derivative: Pyrrolidine is reacted with a suitable electrophile to introduce the diphenylphosphino group.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired chiral ligand.

Industrial Production Methods: Industrial production of ®-2-[(Diphenylphosphino)methyl]pyrrolidine may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-2-[(Diphenylphosphino)methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

    Complexation: It forms stable complexes with transition metals, which are crucial in catalytic processes.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions to oxidize the phosphine group.

    Substitution: Alkyl halides or other electrophiles can be used in the presence of a base to facilitate nucleophilic substitution.

    Complexation: Transition metal salts (e.g., rhodium, palladium) are commonly used to form metal-ligand complexes.

Major Products:

    Phosphine Oxides: Resulting from oxidation reactions.

    Substituted Pyrrolidines: Formed through nucleophilic substitution.

    Metal Complexes: Essential for catalytic applications in asymmetric synthesis.

Scientific Research Applications

®-2-[(Diphenylphosphino)methyl]pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation reactions to produce enantiomerically pure compounds.

    Biology: Investigated for its potential in biochemical studies involving metal-ligand interactions.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active ingredients.

    Industry: Utilized in the production of fine chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which ®-2-[(Diphenylphosphino)methyl]pyrrolidine exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The molecular targets include transition metal centers, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis.

Comparison with Similar Compounds

    Bis(diphenylphosphino)methane (dppm): Another phosphine ligand used in catalysis.

    1,2-Bis(diphenylphosphino)ethane (dppe): A widely used bidentate ligand in coordination chemistry.

    BINAP: A chiral ligand used in asymmetric hydrogenation.

Uniqueness: ®-2-[(Diphenylphosphino)methyl]pyrrolidine is unique due to its chiral nature and ability to form highly stable metal complexes, which are essential for achieving high enantioselectivity in catalytic reactions. Its specific structure allows for precise control over the stereochemistry of the products formed in asymmetric synthesis.

Properties

IUPAC Name

diphenyl-[[(2R)-pyrrolidin-2-yl]methyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20NP/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRBGJKCDORZHK-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-2-[(Diphenylphosphino)methyl]pyrrolidine
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